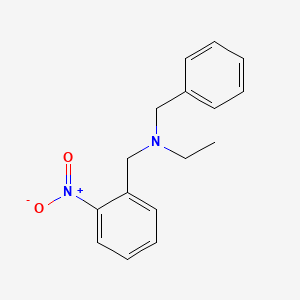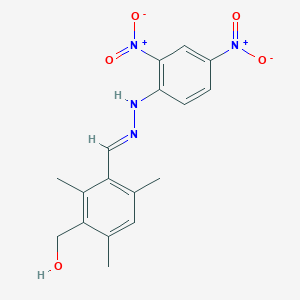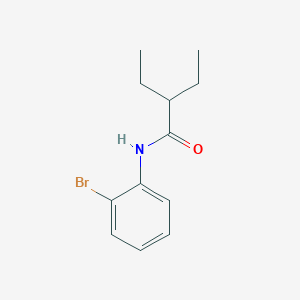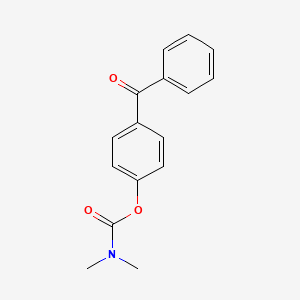
2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide, also known as CPOP, is a synthetic compound that has been studied for its potential applications in various scientific fields.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide is not fully understood. However, studies have suggested that 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide may act as a PTP1B inhibitor by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. Additionally, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide may interact with proteins and lipids through its hydrophobic and aromatic moieties, leading to conformational changes and alterations in protein function.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide can inhibit the growth of cancer cells, induce apoptosis, and decrease the activity of PTP1B. In addition, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has been shown to alter the conformation and stability of proteins, as well as the fluidity and curvature of lipid membranes.
实验室实验的优点和局限性
2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide also has some limitations, such as its low solubility in aqueous solutions and potential toxicity to cells at high concentrations.
未来方向
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide. One direction is to investigate the structure-activity relationship of 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide and its analogues to identify more potent and selective PTP1B inhibitors. Another direction is to explore the potential of 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide as a tool for studying protein-lipid interactions in living cells. Additionally, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide may have applications in the development of functional materials, such as sensors and catalysts.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide involves the reaction of 4-chlorophenol and 5-nitro-2-pyrrolidinone to form 2-(4-chlorophenoxy)-5-nitro-N-pyrrolidin-2-ylbenzamide. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide.
科学研究应用
2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has been investigated for its potential as an anticancer agent, as well as its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes. In biochemistry, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has been used as a probe to study the conformational changes of proteins, as well as a tool to investigate the interactions between proteins and lipids. In materials science, 2-(4-chlorophenoxy)-N'-(5-nitro-2-pyrrolidin-1-ylbenzylidene)acetohydrazide has been explored for its potential as a building block for the synthesis of functional materials.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c20-15-3-6-17(7-4-15)28-13-19(25)22-21-12-14-11-16(24(26)27)5-8-18(14)23-9-1-2-10-23/h3-8,11-12H,1-2,9-10,13H2,(H,22,25)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWPNOJOQNZRIB-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)

![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)



![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)


![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
